3-Chloro-4-methylaminobenzonitrile
Overview
Description
3-Chloro-4-methylaminobenzonitrile: is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a methylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitrile Synthesis: : One common method to synthesize 3-Chloro-4-methylaminobenzonitrile involves the reaction of 3-chlorobenzonitrile with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as:
3-Chlorobenzonitrile+Methylamine→this compound
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Amination Reaction: : Another method involves the direct amination of 3-chloro-4-nitrobenzonitrile using methylamine. This reaction requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 3-Chloro-4-methylaminobenzonitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
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Oxidation and Reduction: : The compound can be oxidized to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-methylaminophenol or 4-methylaminobenzylamine.
Oxidation: Formation of 3-chloro-4-nitrobenzonitrile.
Reduction: Formation of 3-chloro-4-methylaminobenzylamine.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Chloro-4-methylaminobenzonitrile serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound is investigated for its potential biological activities. It can act as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In the materials science field, this compound is used in the production of polymers and resins. It can also be employed as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which 3-Chloro-4-methylaminobenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-aminobenzonitrile: Similar structure but lacks the methyl group on the amino substituent.
4-Methylaminobenzonitrile: Similar structure but lacks the chlorine substituent.
3-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a methylamino group.
Uniqueness
3-Chloro-4-methylaminobenzonitrile is unique due to the presence of both chlorine and methylamino substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-4-(methylamino)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVIHOPQURQBCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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